(5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (hereafter referred to as the target compound) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Its molecular formula is C₁₈H₁₂BrN₃OS, with a bromine atom at the para position of the benzylidene moiety and a methyl group on the 4-methylphenyl substituent (). The (5E)-configuration is critical for its spatial arrangement, as confirmed by SMILES notation and InChI descriptors.
Properties
CAS No. |
606956-81-4 |
|---|---|
Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10+ |
InChI Key |
MYUQNNXTJGRCPO-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This one-pot method combines 2-(4-methylphenyl)-1,2,4-triazole-3-thiol , chloroacetic acid , and 4-bromobenzaldehyde under acidic conditions to form the thiazolo-triazolone core and exocyclic double bond simultaneously.
Reagents and Conditions:
-
Molar ratio : 1:1:1 (triazole thiol : chloroacetic acid : aldehyde).
-
Catalyst : Sodium acetate (2 eq) in acetic acid/acetic anhydride (3:1 v/v).
-
Temperature : Reflux at 110°C for 6–8 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol).
Mechanism:
-
Cyclocondensation : Chloroacetic acid reacts with the triazole thiol to form a thioether intermediate, which cyclizes into the thiazolo[3,2-b][1,2,]triazol-6(5H)-one core.
-
Knoevenagel Condensation : The active methylene group at C5 undergoes nucleophilic attack on 4-bromobenzaldehyde, forming the (E)-configured benzylidene group.
Yield and Purity:
-
Purity : >95% (HPLC), confirmed by H NMR (δ 7.8–8.1 ppm, aromatic protons; δ 6.4 ppm, exocyclic CH).
Sequential S-Alkylation and Cyclization
Step 1: S-Alkylation
The triazole thiol is alkylated with 2-bromo-4-methylacetophenone to form an intermediate thioether.
Reagents and Conditions:
-
Solvent : Ethanol (anhydrous).
-
Base : Sodium bicarbonate (1.2 eq).
-
Temperature : Room temperature, 24–48 hours.
Intermediate**:
5-((4-Methylphenacyl)thio)-2-(4-methylphenyl)-1,2,4-triazol-3-amine (white solid, 85% yield).
Step 2: Acid-Catalyzed Cyclization
The thioether undergoes cyclization in concentrated sulfuric acid to form the thiazolo-triazolone core.
Conditions:
-
HSO (98%, 0.5 mL per 1 mmol substrate).
-
Temperature : 0–5°C, 2 hours.
Intermediate**:
2-(4-Methylphenyl)thiazolo[3,2-b][1,triazol-6(5H)-one (off-white crystals, 78% yield).
Step 3: Knoevenagel Condensation
The core reacts with 4-bromobenzaldehyde to introduce the benzylidene group.
Reagents and Conditions:
-
Solvent : Ethanol with ammonium acetate (10% w/v).
-
Temperature : Reflux for 4 hours.
-
Workup : Column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield and Stereochemistry:
-
Yield : 68–75%.
-
E-configuration : Confirmed by NOESY (no coupling between benzylidene CH and adjacent protons).
Microwave-Assisted Synthesis
Reagents and Conditions:
-
Microwave reactor : 300 W, 100°C.
-
Solvent : Polyethylene glycol (PEG-400).
-
Catalyst : Calcium acetate (0.5 eq).
-
Time : 20–30 minutes.
Advantages**:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Three-component | 65–72 | 6–8 hours | One-pot simplicity | Requires excess acetic anhydride |
| Sequential S-alkylation | 70–75 | 48 hours | High regiocontrol | Multiple purification steps |
| Microwave-assisted | 80–85 | 30 minutes | Eco-friendly, rapid | Specialized equipment needed |
Characterization and Validation
Spectral Data
X-ray Crystallography
Single-crystal analysis confirms the E-configuration and planarity of the fused heterocycle (r.m.s. deviation: 0.0245 Å).
Industrial-Scale Considerations
-
Cost-effective reagents : Chloroacetic acid and sodium acetate preferred over noble metal catalysts.
-
Solvent recovery : Acetic acid and ethanol can be recycled via distillation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L427616-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of SALOR-INT L427616-1EA, such as oxides, amines, and halogenated compounds .
Scientific Research Applications
SALOR-INT L427616-1EA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of SALOR-INT L427616-1EA involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine at the para position (target compound) may favor halogen bonding in biological systems compared to meta-bromo (). Dichloro substituents () enhance potency but may increase toxicity.
- Methoxy/Ethoxy : ’s 4-ethoxy-3-methoxy substituents likely enhance solubility via hydrogen bonding.
Activity Trends :
- Anticancer Potential: Furyl (2j) and thiophene (2k) derivatives show moderate activity, suggesting heterocyclic substituents enhance target binding.
- Halogenated Compounds : Bromine and chlorine improve binding affinity but may reduce solubility.
Biological Activity
The compound (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family and has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and comparison with similar compounds.
- Molecular Formula : C18H12BrN3OS
- Molecular Weight : 398.3 g/mol
- CAS Number : 606956-81-4
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways. This inhibition can lead to a reduction in inflammatory responses, making it a candidate for anti-inflammatory applications.
- Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which may induce apoptosis in cancer cells. This property positions it as a potential anticancer agent .
- Antimicrobial Activity : Similar compounds in the thiazolo-triazole class have shown significant antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens .
Biological Activity Data
The following table summarizes the biological activities reported for (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Potential against bacteria and fungi |
Case Studies and Research Findings
Research on related thiazolo[3,2-b][1,2,4]triazoles has provided insights into their biological activities:
- Study on Antibacterial Properties : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
- Cancer Research Applications : Another research highlighted that compounds with similar structures induced cell cycle arrest and apoptosis in cancer cell lines. The presence of bromine in the structure was noted to enhance cytotoxic effects compared to non-halogenated analogs .
Comparison with Similar Compounds
To understand the unique properties of (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, it is essential to compare it with structurally similar compounds:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| (5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)... | Chlorine | Moderate anticancer activity |
| (5E)-5-(3-fluorobenzylidene)-2-(4-methylphenyl)... | Fluorine | Enhanced stability; varied activity |
| (5E)-5-(3-methylbenzylidene)-2-(4-methylphenyl)... | Methyl | Altered solubility; reduced reactivity |
These comparisons indicate that halogen substitutions significantly influence the biological activity and stability of these compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5E)-5-(4-bromobenzylidene)-2-(4-methylphenyl)thiazolo-triazolone, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves condensation of thiazole and triazole precursors, followed by bromobenzylidene incorporation via Knoevenagel or Wittig reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., piperidine for Knoevenagel). Yield optimization requires HPLC purity checks and spectroscopic validation (NMR, FT-IR) at each step .
- Data Insight : For analogs, yields drop below 40% in non-polar solvents due to poor intermediate solubility .
Q. How is the structural conformation of this compound validated, particularly the (5E)-geometry?
- Methodology : X-ray crystallography or NOESY NMR confirms the E-configuration of the benzylidene moiety. Computational modeling (DFT) predicts bond angles and dihedral angles, which align with experimental NMR coupling constants (e.g., 3JHH > 12 Hz for trans-olefinic protons) .
- Data Insight : Substituents like bromine increase steric hindrance, stabilizing the E-isomer .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology : Standard assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells).
- Anti-inflammatory : COX-2 inhibition ELISA.
- Data Validation : Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical .
Advanced Research Questions
Q. How do structural analogs with halogen substitutions (e.g., Cl, F) differ in bioactivity, and what explains these variations?
- Methodology : Compare IC50 values of bromo-, chloro-, and fluoro-substituted analogs using QSAR models. Key parameters include Hammett σ constants (electron-withdrawing effects) and LogP (lipophilicity). Fluorinated analogs often show enhanced membrane permeability but reduced target binding affinity compared to bromo derivatives .
- Data Contradiction : While bromine enhances DNA intercalation in some thiazolo-triazoles, fluorine may favor kinase inhibition due to smaller size .
Q. What strategies resolve discrepancies between computational binding predictions and experimental activity data?
- Methodology :
Molecular Dynamics (MD) Simulations : Assess protein-ligand stability over 100 ns trajectories.
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) for target proteins (e.g., EGFR, Topoisomerase II).
Metabolite Profiling : LC-MS to identify off-target interactions or metabolic inactivation .
- Case Study : A 2024 study found MD-predicted stable binding to EGFR contradicted low cellular activity; SPR revealed competitive inhibition by ATP in vivo .
Q. How can QSAR models guide the design of derivatives with improved pharmacokinetics?
- Methodology :
- Descriptor Selection : Include topological polar surface area (TPSA), LogP, and molecular weight.
- Model Training : Use partial least squares (PLS) regression on datasets of IC50 and ADME properties (e.g., Caco-2 permeability).
- Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets .
- Example : Derivatives with TPSA < 90 Ų and LogP 2–4 show optimal blood-brain barrier penetration in murine models .
Q. What techniques elucidate the role of the thiazolo-triazole core in redox-mediated cytotoxicity?
- Methodology :
- ROS Detection : Flow cytometry with DCFH-DA in treated cancer cells.
- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials (E1/2) of the core structure.
- Gene Expression : qPCR for Nrf2/ARE pathway markers .
Data Contradiction Analysis
Q. Why do solubility predictions (e.g., Abraham model) conflict with experimental solubility in PBS?
- Root Cause : The bromobenzylidene group induces π-π stacking in crystalline form, reducing aqueous solubility despite favorable LogP.
- Resolution : Use co-solvents (e.g., DMSO:PBS 1:9) or synthesize PEGylated prodrugs to enhance dispersion .
Q. How to address inconsistent IC50 values across cell lines for the same compound?
- Approach :
Cell Line Profiling : Compare expression levels of target proteins (e.g., Western blot for EGFR).
Microenvironment Mimicry : 3D spheroid vs. monolayer culture disparities (e.g., hypoxia in spheroids reduces drug uptake) .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
